![molecular formula C16H35O5PSi B14403153 Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate CAS No. 88219-26-5](/img/structure/B14403153.png)
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is a complex organophosphorus compound characterized by its unique molecular structure. It contains 58 atoms, including 35 hydrogen atoms, 16 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate typically involves the reaction of dialkyl phosphonate with bromotrimethylsilane. This reaction produces a bis-silylated phosphonate under mild conditions, usually at 20°C . The McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve mild temperatures and controlled environments to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent reagent in various chemical reactions. Its trimethylsilyl group enhances its stability and reactivity under certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]decyl}phosphonate
- Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]dodecyl}phosphonate
Uniqueness
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a phosphonate group with a trimethylsilyl group makes it particularly versatile in various chemical reactions and applications .
Propiedades
Número CAS |
88219-26-5 |
|---|---|
Fórmula molecular |
C16H35O5PSi |
Peso molecular |
366.50 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-10-trimethylsilyloxyundecan-2-one |
InChI |
InChI=1S/C16H35O5PSi/c1-15(21-23(4,5)6)12-10-8-7-9-11-13-16(17)14-22(18,19-2)20-3/h15H,7-14H2,1-6H3 |
Clave InChI |
UTPZHTAJWDXSBL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCC(=O)CP(=O)(OC)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



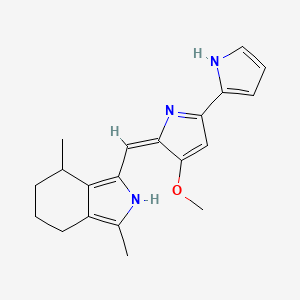
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
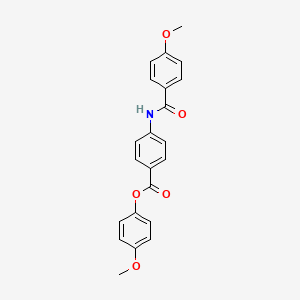

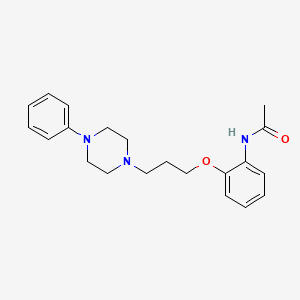
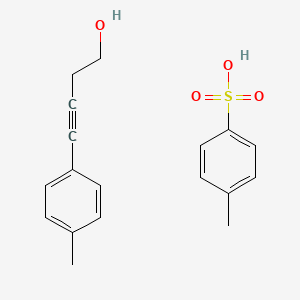

phosphanium perchlorate](/img/structure/B14403115.png)
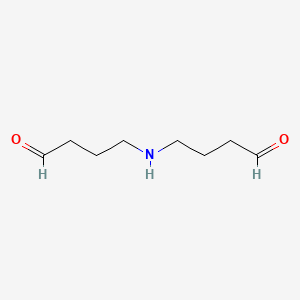
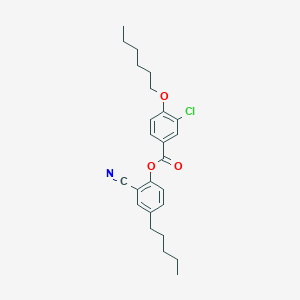
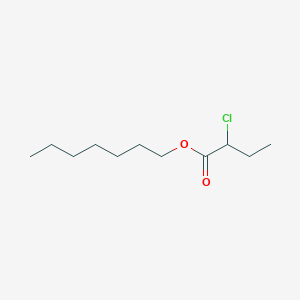

![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
